m-PEG6-Ms m-PEG6-Ms m-PEG6-Ms is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 130955-38-3
VCID: VC0536195
InChI: InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3
SMILES: COCCOCCOCCOCCOCCOS(=O)(=O)C
Molecular Formula: C12H26O8S
Molecular Weight: 330.4 g/mol

m-PEG6-Ms

CAS No.: 130955-38-3

Cat. No.: VC0536195

Molecular Formula: C12H26O8S

Molecular Weight: 330.4 g/mol

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG6-Ms - 130955-38-3

Specification

CAS No. 130955-38-3
Molecular Formula C12H26O8S
Molecular Weight 330.4 g/mol
IUPAC Name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Standard InChI InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3
Standard InChI Key GIZXGFFADYUCPD-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOS(=O)(=O)C
Canonical SMILES COCCOCCOCCOCCOCCOS(=O)(=O)C
Appearance Solid powder

Introduction

Chemical Structure and Properties of m-PEG6-Ms

Molecular Architecture

m-PEG6-Ms consists of three distinct components (Figure 1):

  • Methoxy Terminus: A monomethyl ether group (-OCH₃) at one end, providing steric stability and preventing unintended cross-linking .

  • PEG6 Spacer: A hexaethylene glycol chain (6 repeating -CH₂-CH₂-O- units) that enhances hydrophilicity, reduces immunogenicity, and improves biocompatibility .

  • Mesylate Group: A methanesulfonate (-OSO₂CH₃) moiety at the terminal position, serving as a leaving group for nucleophilic substitution reactions .

Table 1: Key Physicochemical Properties of m-PEG6-Ms

PropertyValueSource
Molecular FormulaC₁₄H₃₀O₉S
Molecular Weight374.45 g/mol
Purity≥95%
SolubilityWater, DMSO, DMF
Storage Conditions-20°C (desiccated)

The mesylate group’s electrophilic nature allows selective conjugation with nucleophiles (e.g., amines, thiols), while the PEG spacer ensures solubility and minimizes steric hindrance .

Synthesis and Characterization

Synthetic Routes

m-PEG6-Ms is typically synthesized through a two-step process:

  • Methoxy-PEG6 Hydroxyl Precursor: Monodisperse methoxy-PEG6-hydroxyl is prepared via anionic ring-opening polymerization of ethylene oxide, followed by methoxy termination . JenKem Technology reports ≥95% purity using reproducible chromatographic purification .

  • Mesylation: The hydroxyl terminus is activated using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Table 2: Optimization of Mesylation Reactions

ConditionYieldPDISource
MsCl, TEA, CH₂Cl₂, 0°C92%1.006
MsCl, Cs₂CO₃, 2-butanone98%1.009

Polydispersity indices (PDI) below 1.01 confirm monodispersity, critical for consistent bioconjugation .

Analytical Characterization

  • Mass Spectrometry: High-resolution accurate mass (HRAM) Q-TOF systems identify PEGylated adducts and impurities (e.g., +C₂H₄ side products) .

  • Chromatography: Reverse-phase HPLC with C18 columns resolves PEG6 variants based on retention time shifts induced by PEG chain length .

  • NMR: ¹H NMR (DMSO-d₆) confirms mesylate integration (δ 3.3 ppm for -OSO₂CH₃) .

Applications in Biomedical Research

PROTACs and Targeted Protein Degradation

m-PEG6-Ms serves as a critical linker in PROTACs, bridging E3 ubiquitin ligase ligands (e.g., VHL or CRBN) and target protein binders (e.g., kinase inhibitors) . Its PEG spacer:

  • Enhances solubility of hydrophobic warheads .

  • Optimizes distance between ligands for effective ubiquitination .

  • Reduces aggregation-induced toxicity .

Case Study: BTK Degrader

A PROTAC using m-PEG6-Ms achieved 85% Bruton’s tyrosine kinase (BTK) degradation in HEK293 cells at 10 nM, outperforming non-PEGylated analogs .

Surface Functionalization

The mesylate group enables covalent attachment to metal oxides (e.g., TiO₂, Al₂O₃) via phosphonic acid intermediates, facilitating:

  • Nanoparticle Stabilization: m-PEG6-Ms-modified gold nanoparticles showed 6-month colloidal stability in PBS .

  • Biosensor Interfaces: Anti-fouling coatings reduced nonspecific protein adsorption by 90% compared to unmodified surfaces .

Drug Delivery Systems

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation via cysteine residues improved payload-to-antibody ratios (PAR 3.8 vs. 2.1 for random lysine coupling) .

  • Liposomal Formulations: PEGylated liposomes with m-PEG6-Ms exhibited 3-fold longer circulation half-life in murine models .

Challenges and Future Directions

Batch-to-Batch Variability

Despite advances, polydispersity (PDI >1.05) in commercial PEGs remains a concern. Vendor-specific discrepancies in PEG6 chain lengths were observed via CAD-HPLC (Figure 2) .

Immunogenicity

Anti-PEG IgM antibodies were detected in 40% of patients receiving PEGylated therapeutics, prompting research into:

  • Alternate Polymer Architectures: Branched PEGs and zwitterionic coatings .

  • Enzymatic PEG Degradation: PEG-specific esterases for controlled release .

Scalability

Kilogram-scale synthesis requires costly chromatographic purification. Continuous-flow microreactors are being explored to reduce production costs by 30% .

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